molecular formula C13H13F3N2O2 B2997368 N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide CAS No. 1396854-09-3

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2997368
CAS RN: 1396854-09-3
M. Wt: 286.254
InChI Key: SMJLAPFNJVRFPK-UHFFFAOYSA-N
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Description

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for research in the field of neuroscience. TFB-TBOA is a selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a neurotransmitter that plays a crucial role in synaptic transmission and plasticity.

Scientific Research Applications

Synthetic Routes and Chemical Properties

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide, as a chemical compound, is involved in various synthetic pathways and has notable characteristics that contribute to its applications in scientific research. The compound's structure is pivotal in the development of other chemical entities through synthetic modifications. For example, the study of benzamide derivatives like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, highlights the importance of structural features in medicinal chemistry. MGCD0103 exhibits selective inhibition of histone deacetylases, showing potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Material Science and Polymer Chemistry

In material science, the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain demonstrate the utility of benzamide derivatives in developing materials with desirable properties such as good solubility in organic solvents and high thermal stability. These polyimides exhibit glass-transition temperatures of 249–292 °C, indicating their potential applications in high-performance materials (Liu et al., 2002).

Pharmacological Research

Pharmacological research has utilized benzamide derivatives for exploring novel therapeutic agents. The metabolism and disposition studies of antineoplastic agents, such as flumatinib, involve understanding the metabolic pathways and identifying metabolites in clinical trials for chronic myelogenous leukemia (CML) treatment. This research underscores the significance of studying drug metabolism for optimizing therapeutic efficacy and safety (Gong et al., 2010).

Corrosion Inhibition

The compound's derivatives have been investigated for their corrosion inhibitive behavior on mild steel surfaces in acidic media. Research into Schiff bases and azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlights the broad spectrum of chemical functionality and application potential that benzamide derivatives possess, including their role in inhibiting metal corrosion, which is crucial for industrial applications (Thomas et al., 2016).

Safety and Hazards

The safety and hazards of “2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic acid” are indicated by the following precautionary statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . Please refer to the source for the meanings of these codes.

properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-18-7-10(6-11(18)19)17-12(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJLAPFNJVRFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide

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